![molecular formula C5H2F2IN B1312928 2,3-Difluoro-4-iodopyridine CAS No. 851386-34-0](/img/structure/B1312928.png)
2,3-Difluoro-4-iodopyridine
Overview
Description
2,3-Difluoro-4-iodopyridine is a pyridine derivative . It is a colorless or white to yellow to brown solid or liquid . The molecular formula is C5H2F2IN .
Synthesis Analysis
The synthesis of 2,3-Difluoro-4-iodopyridine involves various methods. One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH .Molecular Structure Analysis
The molecular weight of 2,3-Difluoro-4-iodopyridine is 240.98 . The InChI code is 1S/C5H2F2IN/c6-4-3 (8)1-2-9-5 (4)7/h1-2H .Physical And Chemical Properties Analysis
2,3-Difluoro-4-iodopyridine has a melting point of 66-68 °C and a boiling point of 213 °C . It has a density of 2.129 . The storage temperature is under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Synthesis and Reactivity
2,3-Difluoro-4-iodopyridine has been studied for its reactivity and use in the synthesis of various compounds. For instance, Banks et al. (1977) detailed the synthesis of 3-chlorotrifluoro- and 3,5-dichlorodifluoro-4-iodopyridine, which are derivatives of 2,3-difluoro-4-iodopyridine. These compounds can be transformed into bipyridyls and their analogues through specific chemical reactions, highlighting their versatility in synthesis applications (Banks, Haszeldine, & Phillips, 1977).
Another study by Banks et al. (1967) discussed the synthesis of 2,3,5,6-tetrafluoro-4-iodopyridine, a closely related compound, and its conversion into various organometallic compounds, demonstrating its utility in forming complex structures (Banks, Haszeldine, Phillips, & Young, 1967).
Structural Studies
Single-crystal X-ray diffraction studies have been conducted on derivatives of 2,3-difluoro-4-iodopyridine. Peloquin et al. (2019) examined the structure of 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, a compound based on 2,3-difluoro-4-iodopyridine, revealing intricate halogen bonding interactions. This study provides valuable insights into the structural characteristics of these compounds (Peloquin et al., 2019).
Photophysical and Electrochemical Properties
Research into the photophysical and electrochemical properties of compounds related to 2,3-difluoro-4-iodopyridine has also been conducted. Dedeian et al. (2005) investigated mixed (difluoro)phenylpyridine/(difluoro)phenylpyrazole tris-cyclometalated iridium complexes, exploring the impact of fluorination and the pyridine/pyrazole ratio on their emission and electrochemical properties (Dedeian, Shi, Shepherd, Forsythe, & Morton, 2005).
Safety and Hazards
Future Directions
Fluoropyridines, including 2,3-Difluoro-4-iodopyridine, have potential applications in various fields. They are used as molecular scaffolds for active pharmaceutical ingredients (APIs) and substrates for synthetic chemistry . They are also used in the search for new agricultural products having improved physical, biological, and environmental properties . The interest toward development of fluorinated chemicals has been steadily increased .
Mechanism of Action
Target of Action
Fluorinated pyridines, a category to which this compound belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence their interaction with their targets.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various biologically active compounds, suggesting they may play a role in diverse biochemical pathways .
Result of Action
The compound’s potential role in the synthesis of various biologically active compounds suggests it may have diverse effects at the molecular and cellular level .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c , indicating that certain environmental conditions are necessary for its stability.
properties
IUPAC Name |
2,3-difluoro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXBVJWFQNYGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466207 | |
Record name | 2,3-DIFLUORO-4-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-iodopyridine | |
CAS RN |
851386-34-0 | |
Record name | 2,3-DIFLUORO-4-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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